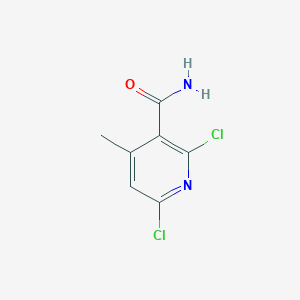

2,6-Dichloro-4-methylnicotinamide

Description

The exact mass of the compound 2,6-Dichloro-4-methylnicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341976. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Dichloro-4-methylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-4-methylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHRWOFCZTZGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319217 | |

| Record name | 2,6-Dichloro-4-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38841-54-2 | |

| Record name | 2,6-Dichloro-4-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38841-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 341976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038841542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38841-54-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-methylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,6-Dichloro-4-methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dichloro-4-methylnicotinamide, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a proposed synthetic pathway and predicted characterization data based on established chemical principles and data from analogous compounds.

Physicochemical Properties

2,6-Dichloro-4-methylnicotinamide is a solid compound with the molecular formula C₇H₆Cl₂N₂O.[1][2][3] Its molecular weight is approximately 205.04 g/mol .[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂N₂O | [1][2][3] |

| Molecular Weight | ~205.04 g/mol | [1][2][3] |

| CAS Number | 38841-54-2 | [1][2][3] |

| Appearance | Solid (Predicted) | [4] |

| Boiling Point | 299.8 °C at 760 mmHg (Predicted) | [4] |

| Purity (Commercially Available) | ≥96% | [3] |

Proposed Synthesis Pathway

A plausible two-step synthesis for 2,6-Dichloro-4-methylnicotinamide is proposed, starting from 4-methyl-2,6-dihydroxynicotinic acid. This pathway involves a chlorination step followed by an amidation reaction.

Caption: Proposed synthesis of 2,6-Dichloro-4-methylnicotinamide.

Experimental Protocols (Proposed)

Step 1: Synthesis of 2,6-dichloro-4-methylnicotinic acid

This procedure is adapted from the synthesis of similar chlorinated nicotinic acids.[5][6]

-

Materials: 4-methyl-2,6-dihydroxynicotinic acid, phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), aromatic solvent (e.g., 1,2-dichlorobenzene).

-

Procedure:

-

In a flask equipped with a reflux condenser and a stirrer, suspend 4-methyl-2,6-dihydroxynicotinic acid in an aromatic solvent.

-

Slowly add phosphorus pentachloride to the suspension with stirring.

-

Add phosphorus oxychloride dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-130 °C) and maintain for several hours until the reaction is complete (monitored by TLC).[5]

-

Cool the reaction mixture and carefully pour it into ice water to quench the excess reagents.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,6-dichloro-4-methylnicotinic acid, which can be purified by recrystallization.

-

Step 2: Synthesis of 2,6-Dichloro-4-methylnicotinamide

This amidation procedure is based on standard methods for converting carboxylic acids to amides.[7][8][9]

-

Materials: 2,6-dichloro-4-methylnicotinic acid, oxalyl chloride, dichloromethane (DCM), tetrahydrofuran (THF), ammonium hydroxide (NH₄OH).

-

Procedure:

-

Dissolve 2,6-dichloro-4-methylnicotinic acid in dry DCM.

-

Add oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir the mixture for 2-3 hours at room temperature. The progress of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride).

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,6-dichloro-4-methylnicotinoyl chloride.

-

Dissolve the crude acid chloride in THF and add concentrated ammonium hydroxide dropwise at 0 °C.

-

Stir the reaction mixture for 2-4 hours, allowing it to warm to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2,6-Dichloro-4-methylnicotinamide. The product can be further purified by column chromatography or recrystallization.

-

Characterization Data (Predicted)

While experimental spectra for 2,6-Dichloro-4-methylnicotinamide are available on platforms like SpectraBase, they are not publicly accessible.[1][10] Therefore, the following tables present predicted spectral data.

NMR Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-5 (aromatic) |

| ~7.2 & ~7.8 | br s | 2H | -CONH₂ |

| ~2.4 | s | 3H | -CH₃ |

Note: The chemical shifts of the amide protons are highly dependent on the solvent and concentration.[11]

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (amide) |

| ~150 | C-2 (C-Cl) |

| ~148 | C-6 (C-Cl) |

| ~145 | C-4 (C-CH₃) |

| ~125 | C-3 (C-CONH₂) |

| ~120 | C-5 |

| ~20 | -CH₃ |

Note: Predicted values are based on typical chemical shift ranges for similar structures.[2][12]

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 204/206/208 | [M]⁺, [M+2]⁺, [M+4]⁺ (isotopic pattern for two chlorine atoms) |

| 187/189/191 | [M-NH₂]⁺ |

| 159/161 | [M-NH₂-CO]⁺ |

Note: The fragmentation pattern is hypothetical and based on common fragmentation pathways for amides.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 & ~3200 | Strong, Broad | N-H stretch (amide) |

| ~1680 | Strong, Sharp | C=O stretch (amide I) |

| ~1600 | Medium | N-H bend (amide II) |

| ~1550, 1450 | Medium | C=C and C=N stretching (aromatic ring) |

| ~800-600 | Strong | C-Cl stretch |

Potential Applications in Drug Development

Chlorinated nicotinamide and related pyridine derivatives have garnered attention for their potential biological activities, particularly as antimicrobial and antifungal agents.

Antimicrobial and Antifungal Activity

Several studies have reported the antimicrobial and antifungal properties of nicotinamide derivatives.[13] The introduction of chloro-substituents can enhance this activity. The proposed mechanisms of action include:

-

Antifungal: Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This is a common mechanism for azole and pyridine-based antifungal drugs.[13][14][15] The disruption of the cell wall has also been suggested as a potential mechanism.[1]

-

Antibacterial: Disruption of bacterial cell membrane integrity and inhibition of essential metabolic functions, including DNA, RNA, and protein synthesis.[16]

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. calpaclab.com [calpaclab.com]

- 4. aablocks.com [aablocks.com]

- 5. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Proton NMR Table [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Zinc pyrithione - Wikipedia [en.wikipedia.org]

2,6-Dichloro-4-methylnicotinamide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,6-Dichloro-4-methylnicotinamide. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

2,6-Dichloro-4-methylnicotinamide is a substituted pyridine derivative. The presence of two chlorine atoms and a methyl group on the pyridine ring, along with the nicotinamide functional group, imparts specific chemical characteristics to the molecule. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 38841-54-2 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂O | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Melting Point | 170-171 °C | N/A |

| Boiling Point | 129-132 °C (at 7 mmHg) 299.8 °C (at 760 mmHg) | N/A |

| Density | 1.448 g/cm³ | N/A |

| Appearance | Crystalline solid | N/A |

| Purity | Typically available at ≥96% | [1] |

Chemical Structure

The chemical structure of 2,6-Dichloro-4-methylnicotinamide consists of a pyridine ring substituted at positions 2 and 6 with chlorine atoms, at position 4 with a methyl group, and at position 3 with a carboxamide group.

Systematic IUPAC Name: 2,6-dichloro-4-methylpyridine-3-carboxamide

Structural Identifiers:

| Identifier Type | Value |

| SMILES | CC1=CC(=C(C(=N1)Cl)Cl)C(=O)N |

| InChI | InChI=1S/C7H6Cl2N2O/c1-3-2-4(8)11-6(9)5(3)7(10)12/h2H,1H3,(H2,10,12) |

Experimental Data and Protocols

Synthesis

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic workflow for 2,6-Dichloro-4-methylnicotinamide.

Note on Experimental Protocols: Detailed experimental procedures, including specific reaction conditions, stoichiometry, purification methods, and analytical characterization for 2,6-Dichloro-4-methylnicotinamide, would require access to proprietary industrial synthesis literature or dedicated laboratory development.

Biological Activity and Signaling Pathways

A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or associated signaling pathways for 2,6-Dichloro-4-methylnicotinamide. While one commercial supplier classifies the compound as a "Protein Degrader Building Block," this is a broad categorization and does not provide specific biological targets or pathways.[1]

Due to the lack of available data on its biological effects, it is not possible to provide diagrams of signaling pathways or experimental workflows related to its biological function at this time. Further research and screening are required to elucidate any potential biological roles of this compound.

Safety Information

Safety data sheets (SDS) from commercial suppliers should be consulted for detailed handling and safety information. As with any chlorinated organic compound, appropriate personal protective equipment should be used when handling 2,6-Dichloro-4-methylnicotinamide.

References

CAS number and IUPAC name for 2,6-Dichloro-4-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of 2,6-Dichloro-4-methylnicotinamide, a halogenated pyridine derivative. While this compound is available commercially as a building block in chemical synthesis, it is important to note that detailed public-domain information regarding its specific biological activities, mechanisms of action, and extensive experimental protocols is limited. This document compiles the available chemical identifiers and properties and presents a generalized synthetic approach.

Chemical Identity and Properties

The fundamental chemical identifiers and properties of 2,6-Dichloro-4-methylnicotinamide are summarized below.

| Property | Value | Source |

| CAS Number | 38841-54-2 | [1] |

| IUPAC Name | 2,6-dichloro-4-methylpyridine-3-carboxamide | Inferred from related compounds |

| Molecular Formula | C₇H₆Cl₂N₂O | [1] |

| Molecular Weight | 205.04 g/mol | N/A |

| Purity | Typically ≥96% | [1] |

Note: The IUPAC name is systematically derived, though supplier nomenclature may vary.

Synthesis

Generalized Synthetic Workflow

A hypothetical pathway for the synthesis of 2,6-Dichloro-4-methylnicotinamide could start from 2,6-dihydroxy-4-methylnicotinamide. The key transformation would be a chlorination step, commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Biological Activity and Experimental Data

As of this writing, there is a notable absence of published research detailing the specific biological activity, mechanism of action, or quantitative experimental data for 2,6-Dichloro-4-methylnicotinamide in peer-reviewed journals. Its primary documented utility appears to be as an intermediate in the synthesis of more complex molecules. Therefore, no signaling pathway diagrams or detailed experimental protocols from cited studies can be provided.

Professionals in drug development should consider this compound as a starting scaffold for medicinal chemistry campaigns, where further derivatization could lead to biologically active molecules. Any investigation into its biological effects would require de novo screening and characterization.

Conclusion

2,6-Dichloro-4-methylnicotinamide is a readily available chemical intermediate with well-defined chemical properties. However, the scientific community has not yet extensively explored its potential biological applications in the public domain. This guide serves as a foundational resource, acknowledging the current limitations in available data and highlighting the opportunity for novel research in this area.

References

Biological Activity of Chlorinated Nicotinamide Derivatives: A Technical Overview

Disclaimer: Extensive searches of scientific literature did not yield specific biological activity data for 2,6-Dichloro-4-methylnicotinamide derivatives. This document therefore provides an in-depth analysis of closely related chlorinated nicotinamide analogs, focusing on a series of N-(thiophen-2-yl)nicotinamide derivatives with a 5,6-dichloro substitution pattern on the nicotinamide ring. The information presented is intended for researchers, scientists, and drug development professionals.

Fungicidal Activity of 5,6-Dichloronicotinamide Derivatives

A series of novel N-(thiophen-2-yl)nicotinamide derivatives have been synthesized and evaluated for their fungicidal activity, particularly against cucumber downy mildew (CDM), caused by Pseudoperonospora cubensis.[1][2] Several of these compounds, particularly those with a 5,6-dichloro substitution on the nicotinamide ring, have demonstrated significant fungicidal potential.[1][2]

Quantitative Fungicidal Activity Data

The in vivo fungicidal activity of these compounds was assessed in a greenhouse setting.[1][2] The half-maximal effective concentration (EC50) values for several 5,6-dichloronicotinamide derivatives against cucumber downy mildew are summarized in the table below.

| Compound ID | R Group on Thiophene Ring | EC50 (mg/L) against Cucumber Downy Mildew |

| 4f | Ethyl 4-cyano-3-methylthiophene-2-carboxylate | 1.96 |

| 4o | 3-cyano-4-methyl-5-(methylcarbamoyl)thiophen-2-yl | Not specified in abstract |

| 4p | 3-cyano-5-(cyclopropylcarbamoyl)-4-methylthiophen-2-yl | Not specified in abstract |

| 4m | 2-methoxyethyl 4-cyano-3-methylthiophene-2-carboxylate | Not specified in abstract |

| 4n | Benzyl 4-cyano-3-methylthiophene-2-carboxylate | Not specified in abstract |

| Diflumetorim | Commercial Fungicide (Control) | 21.44 |

| Flumorph | Commercial Fungicide (Control) | 7.55 |

Data extracted from "Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives".[1]

Notably, compound 4f exhibited excellent fungicidal activity, with an EC50 value of 1.96 mg/L, which is significantly more potent than the commercial fungicides diflumetorim (EC50 = 21.44 mg/L) and flumorph (EC50 = 7.55 mg/L).[1][2] Field trials with a 10% emulsifiable concentrate (EC) formulation of compound 4f demonstrated control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively.[1][2]

Experimental Protocols

General Synthesis of N-(thiophen-2-yl)-5,6-dichloronicotinamide Derivatives

The synthesis of the target N-(thiophen-2-yl)nicotinamide derivatives was achieved through a multi-step process.[3] The general synthetic route is outlined below.

Step 1: Acyl Chloride Formation To a solution of the corresponding nicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2), oxalyl chloride (3 equivalents) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for approximately 6 hours. The solvent and excess reagents are then removed under reduced pressure to yield the crude acyl chloride.[3]

Step 2: Acylation of Substituted Thiophen-2-amine The obtained acyl chloride is then reacted with a substituted thiophen-2-amine derivative under basic conditions to form the final N-(thiophen-2-yl)nicotinamide product.[3]

For detailed characterization data (¹H NMR, ¹³C NMR, HRMS) of individual compounds, please refer to the source literature.[3]

In Vivo Fungicidal Bioassay (Greenhouse)

While specific, detailed protocols for the fungicidal bioassays were not provided in the primary source material, the general procedure for such assays typically involves the following steps:

-

Plant Cultivation: Cucumber plants are grown under controlled greenhouse conditions to a specific growth stage.

-

Compound Application: The synthesized compounds are formulated, typically as solutions or suspensions at various concentrations, and applied to the cucumber plants. This can be done via spraying to ensure uniform coverage of the foliage.

-

Inoculation: After the treatment, the plants are inoculated with a suspension of Pseudoperonospora cubensis spores.

-

Incubation: The inoculated plants are maintained in a high-humidity environment for a specific period to allow for disease development.

-

Disease Assessment: The severity of the cucumber downy mildew is assessed by visually scoring the percentage of leaf area covered by lesions.

-

Data Analysis: The EC50 values are calculated by plotting the disease severity against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow for N-(thiophen-2-yl)-5,6-dichloronicotinamide Derivatives

Caption: Synthetic route for N-(thiophen-2-yl)-5,6-dichloronicotinamide derivatives.

Conclusion

While direct biological data for 2,6-Dichloro-4-methylnicotinamide derivatives remains elusive in the reviewed literature, the fungicidal activity of structurally related 5,6-dichloronicotinamide analogs highlights a promising area for further investigation. The potent in vivo activity of compounds such as ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylate (4f ) suggests that the chlorinated nicotinamide scaffold is a valuable pharmacophore for the development of novel agrochemicals. Further research into the mechanism of action and structure-activity relationships of these and other chlorinated nicotinamide derivatives is warranted to explore their full therapeutic and agricultural potential.

References

Unraveling the Role of 2,6-Dichloro-4-methylnicotinamide: A Chemical Intermediate Awaiting Biological Exploration

Despite its availability as a commercial chemical and its documented use as a key building block in the synthesis of potential therapeutic agents, a thorough review of publicly available scientific literature and patent databases reveals a significant gap in our understanding of the direct biological activity and mechanism of action of 2,6-Dichloro-4-methylnicotinamide. Currently, there is no substantive data detailing its specific cellular targets, affected signaling pathways, or its own intrinsic pharmacological effects. Its documented utility is primarily as a precursor molecule in the development of more complex, biologically active compounds.

This technical overview consolidates the available information on 2,6-Dichloro-4-methylnicotinamide, focusing on its chemical properties and its role as a synthetic intermediate, while highlighting the absence of direct mechanistic studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,6-Dichloro-4-methylnicotinamide is presented below.

| Property | Value | Source |

| CAS Number | 38841-54-2 | [1][2][3][4] |

| Molecular Formula | C₇H₆Cl₂N₂O | [1][3] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| Physical Form | Solid | [3] |

| Boiling Point | 299.8°C at 760 mmHg | [3] |

| Purity | ≥96% | [1] |

Known Applications as a Synthetic Intermediate

The primary documented application of 2,6-Dichloro-4-methylnicotinamide is as a chemical intermediate in the synthesis of various compounds with potential therapeutic applications.

Synthesis of TRPA1 Inhibitors

Patents have described the use of 2,6-Dichloro-4-methylnicotinamide in the preparation of oxadiazole derivatives that act as inhibitors of the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1).[5] TRPA1 is a non-selective cation channel that plays a crucial role in the sensory perception of pain, cold, and itch, making its inhibitors potential candidates for analgesic and anti-inflammatory therapies.

The general workflow for this type of synthesis, where 2,6-Dichloro-4-methylnicotinamide serves as a starting material, is depicted below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2,6-DICHLORO-4-METHYLNICOTINAMIDE | 38841-54-2 [chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. 2,6-Dichloro-4-methylnicotinamide | 38841-54-2 [sigmaaldrich.com]

- 5. BR112020018983A2 - OXADIAZOLE TRANSITORY POTENTIAL RECEPTOR CHANNEL INHIBITORS - Google Patents [patents.google.com]

In-Vitro Evaluation of 2,6-Dichloro-4-methylnicotinamide: A Methodological and Data-Centric Guide

Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific in-vitro evaluation data for the compound 2,6-Dichloro-4-methylnicotinamide. The following guide is a template designed to meet the structural, data presentation, and visualization requirements of the user's request. Researchers, scientists, and drug development professionals can utilize this framework to structure and present their own internal findings on this molecule.

Abstract

This technical guide outlines a comprehensive framework for the in-vitro evaluation of 2,6-Dichloro-4-methylnicotinamide. It details standardized experimental protocols for assessing its cytotoxic effects, potential mechanisms of action through key signaling pathways, and its inhibitory potential against relevant enzymatic targets. The document provides structured tables for the clear presentation of quantitative data and includes visualizations of experimental workflows and hypothetical signaling pathways using Graphviz (DOT language) to facilitate understanding and reproducibility. This guide is intended to serve as a foundational document for researchers initiating or documenting their investigation into the therapeutic potential of 2,6-Dichloro-4-methylnicotinamide.

Quantitative Data Summary

The following tables are structured to present key quantitative metrics from a series of hypothetical in-vitro assays. These tables are designed for clarity and ease of comparison across different experimental conditions and cell lines.

Table 1: Cytotoxicity Profile of 2,6-Dichloro-4-methylnicotinamide

| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) | 95% Confidence Interval |

| [Cancer Type 1] | ||||

| Cell Line A | MTT | 24 | Data | Data |

| 48 | Data | Data | ||

| 72 | Data | Data | ||

| Cell Line B | CellTiter-Glo® | 24 | Data | Data |

| 48 | Data | Data | ||

| 72 | Data | Data | ||

| [Cancer Type 2] | ||||

| Cell Line C | MTT | 24 | Data | Data |

| 48 | Data | Data | ||

| 72 | Data | Data | ||

| [Non-Cancerous Control] | ||||

| Cell Line D | MTT | 72 | Data | Data |

Table 2: Enzyme Inhibition Assay for 2,6-Dichloro-4-methylnicotinamide

| Target Enzyme | Assay Principle | Substrate | Ki (nM) | Inhibition Mode |

| [e.g., NAMPT] | [e.g., Fluorescence] | [e.g., Nicotinamide] | Data | [e.g., Competitive] |

| [e.g., METTL3] | [e.g., Luminescence] | [e.g., S-adenosylmethionine] | Data | [e.g., Non-competitive] |

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of 2,6-Dichloro-4-methylnicotinamide in culture medium. Add the compound to the respective wells and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Treat cells with 2,6-Dichloro-4-methylnicotinamide for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be modulated by 2,6-Dichloro-4-methylnicotinamide.

Caption: Experimental workflow for the in-vitro evaluation of a novel compound.

Caption: A hypothetical signaling cascade for compound-induced apoptosis.

The Dawn of a New Era in Cellular Health: A Technical Guide to the Discovery and History of Nicotinamide Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of nicotinamide analogs, pivotal molecules in the study of cellular metabolism and longevity. From the early observations of pellagra to the modern-day development of potent NAD+ precursors, this document traces the scientific journey that has illuminated the profound impact of these compounds on human health. This guide details the key scientific milestones, presents critical experimental protocols that underpinned these discoveries, and tabulates essential quantitative data for a range of nicotinamide analogs. Furthermore, it visualizes the intricate signaling pathways and experimental workflows central to this field of research, offering a valuable resource for professionals engaged in drug discovery and development.

A Historical Odyssey: From Nutritional Deficiency to Anti-Aging Elixirs

The story of nicotinamide analogs begins not in a modern laboratory, but with the historical scourge of pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia.[1][2][3] In the early 20th century, the pioneering work of Dr. Joseph Goldberger of the U.S. Public Health Service systematically demonstrated that pellagra was not an infectious disease but a nutritional deficiency.[2][4] Through a series of ethically controversial but scientifically crucial human experiments, Goldberger established that a diet lacking a specific "pellagra-preventing factor" was the root cause.[2][4] This factor was later identified as niacin (nicotinic acid), a form of vitamin B3.[1]

The subsequent decades saw the elucidation of the biochemical role of niacin as a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme first discovered in 1906 by Arthur Harden and William John Young during their studies on yeast fermentation.[5][6] Otto Heinrich Warburg later demonstrated the critical role of NAD+ in hydride transfer reactions, fundamental to cellular metabolism.[5] The connection between niacin and NAD+ was solidified in 1938 when Conrad Elvehjem identified nicotinamide as the "anti-black tongue factor" in dogs, a canine analog of pellagra.[5]

The mid-20th century witnessed the mapping of the intricate biosynthetic pathways of NAD+, including the Preiss-Handler pathway, which describes the conversion of nicotinic acid to NAD+.[5] This era also saw the initial synthesis and characterization of various nicotinamide analogs, driven by the quest to understand the structure-activity relationships governing their biological functions.

A paradigm shift occurred with the discovery of the non-redox roles of NAD+, particularly its consumption by enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[7][8] This realization opened new avenues of research, positioning nicotinamide analogs not just as essential nutrients but as potential therapeutic agents for a wide range of age-related diseases. The discovery of nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) as potent NAD+ precursors has further fueled this research, leading to a surge in studies investigating their effects on metabolism, neurodegeneration, and lifespan.[9][10]

Key Discoveries and Scientific Pioneers

| Year | Discovery/Milestone | Key Scientist(s) | Significance |

| 1906 | Discovery of "coferment" (later identified as NAD+) in yeast extracts.[5][6] | Arthur Harden & William John Young | Laid the foundation for understanding the role of coenzymes in metabolic reactions. |

| 1914-1917 | Demonstration that pellagra is a nutritional deficiency disease.[2][3][4] | Joseph Goldberger | Established the link between diet and a major public health crisis, paving the way for nutritional science. |

| 1936 | Elucidation of the role of NAD+ in hydride transfer reactions.[5] | Otto Heinrich Warburg | Revealed the fundamental biochemical function of NAD+ in cellular respiration. |

| 1937 | Identification of nicotinic acid (niacin) as the cure for black tongue in dogs, the canine equivalent of pellagra.[1] | Conrad Elvehjem | Pinpointed the specific vitamin B3 form responsible for preventing pellagra. |

| 1958 | Discovery of the Preiss-Handler pathway for NAD+ synthesis from nicotinic acid.[5] | Jack Preiss & Philip Handler | Mapped a key biosynthetic route for NAD+, providing a deeper understanding of its metabolism. |

| 1960s | Discovery of the non-redox roles of NAD+ in ADP-ribosylation reactions.[7] | (Various Researchers) | Expanded the known functions of NAD+ beyond metabolism to include cellular signaling and DNA repair. |

| 2000s | Identification of sirtuins as NAD+-dependent deacetylases, linking NAD+ metabolism to aging and longevity.[11] | Leonard Guarente, Shin-ichiro Imai, David Sinclair | Established a new paradigm for the role of NAD+ in regulating lifespan and age-related diseases. |

| 2004 | Discovery of nicotinamide riboside (NR) as an NAD+ precursor in eukaryotes.[10] | Charles Brenner | Identified a novel and potent pathway for elevating cellular NAD+ levels. |

Core Signaling Pathways

Nicotinamide and its analogs exert their biological effects primarily by influencing the levels and activities of NAD+-dependent enzymes. The two major pathways are the Sirtuin and PARP signaling pathways.

The Sirtuin Pathway

Sirtuins are a class of NAD+-dependent deacetylases and ADP-ribosyltransferases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and mitochondrial function. By removing acetyl groups from histones and other proteins, sirtuins modulate their activity and contribute to cellular homeostasis and stress resistance. The activity of sirtuins is directly dependent on the availability of NAD+, making NAD+ precursors like NR and NMN potent activators of this pathway.

The PARP Pathway

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and the maintenance of genomic stability. Upon detecting DNA damage, PARPs utilize NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) to various nuclear proteins, a process that recruits other DNA repair factors to the site of damage. While essential for cellular integrity, hyperactivation of PARPs can lead to significant depletion of cellular NAD+ pools, contributing to energy crisis and cell death. Nicotinamide itself is an inhibitor of PARP activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. History of Pellagra | Libraries [library.uab.edu]

- 4. Joseph Goldberger's research on the prevention of pellagra - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aboutnad.com [aboutnad.com]

- 6. NAD+ in Aging: Molecular Mechanisms and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecule Regulators Targeting NAD+ Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aboutnad.com [aboutnad.com]

- 11. Clinical Evidence for Targeting NAD Therapeutically - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 2,6-Dichloro-4-methylnicotinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,6-dichloro-4-methylnicotinamide, a key building block in the development of targeted protein degraders. This document details predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), outlines standardized experimental protocols for data acquisition, and presents a visual representation of its application in targeted protein degradation workflows.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for 2,6-dichloro-4-methylnicotinamide. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | Broad Singlet | 1H | Amide (-NH) |

| ~ 7.3 | Singlet | 1H | Aromatic C5-H |

| ~ 6.8 - 7.2 | Broad Singlet | 1H | Amide (-NH) |

| ~ 2.4 | Singlet | 3H | Methyl (CH₃) |

Solvent: DMSO-d₆, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 | Carbonyl (C=O) |

| ~ 158 | Aromatic C4 |

| ~ 150 | Aromatic C2 |

| ~ 150 | Aromatic C6 |

| ~ 130 | Aromatic C3 |

| ~ 120 | Aromatic C5 |

| ~ 20 | Methyl (CH₃) |

Solvent: DMSO-d₆, Instrument: Bruker AM-400[1]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| 3050 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2950 - 2850 | Medium | C-H Stretch (Methyl) |

| ~ 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1600 | Medium | N-H Bend (Amide II) |

| 1550, 1450 | Medium to Strong | C=C Stretch (Aromatic) |

| 800 - 700 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204/206/208 | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| 187/189/191 | [M-NH₃]⁺ |

| 159/161/163 | [M-CONH₂]⁺ |

Molecular Weight: 205.04 g/mol , Exact Mass: 203.985718 g/mol , Ionization: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2,6-dichloro-4-methylnicotinamide is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1 second, and the acquisition of 16 scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is used with a 45-degree pulse width, a 2-second relaxation delay, and an accumulation of 1024 scans.

-

Data Processing: The resulting Free Induction Decays (FIDs) are processed using an appropriate software suite. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet is also acquired for background correction.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is employed, with electrons accelerated to a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity against m/z.

Application in Targeted Protein Degradation

2,6-Dichloro-4-methylnicotinamide is a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. The following diagram illustrates the general workflow of targeted protein degradation mediated by a PROTAC.

Caption: General workflow of Targeted Protein Degradation (TPD) using a PROTAC molecule.

References

A Technical Guide to the Solubility and Stability of 2,6-Dichloro-4-methylnicotinamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methylnicotinamide is a substituted nicotinamide derivative. As with any novel compound in the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount for formulation development, analytical method development, and predicting its in vivo behavior. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2,6-Dichloro-4-methylnicotinamide.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability. The determination of solubility in various solvents is a fundamental step in pre-formulation studies.

Illustrative Solubility Data: Nicotinamide

The following tables present solubility data for the parent compound, nicotinamide, in various solvents at different temperatures. This format should be used to present experimentally determined data for 2,6-Dichloro-4-methylnicotinamide.

Table 1: Solubility of Nicotinamide in Mono-Solvents

| Solvent | Temperature (K) | Molar Fraction Solubility (x) |

| Water | 298.15 | 1.03E-01 |

| Ethanol | 298.15 | 2.15E-02 |

| Acetonitrile | 298.15 | 7.33E-03 |

| Methanol | 298.15 | 4.35E-02 |

| 1,4-Dioxane | 298.15 | 1.28E-03 |

| Dimethyl Sulfoxide (DMSO) | 298.15 | 1.89E-01 |

| N,N-Dimethylformamide (DMF) | 298.15 | 2.54E-01 |

Note: Data for nicotinamide is compiled from various literature sources for illustrative purposes.[1][2]

Table 2: Temperature Dependence of Nicotinamide Solubility in Ethanol + Acetonitrile Mixtures

| Mass Fraction Ethanol | T=293.2 K (x) | T=298.2 K (x) | T=303.2 K (x) | T=308.2 K (x) | T=313.2 K (x) |

| 0.0 | 7.33E-03 | 8.12E-03 | 9.01E-03 | 1.00E-02 | 1.11E-02 |

| 0.2 | 1.34E-02 | 1.51E-02 | 1.70E-02 | 1.91E-02 | 2.14E-02 |

| 0.4 | 2.38E-02 | 2.70E-02 | 3.06E-02 | 3.46E-02 | 3.91E-02 |

| 0.6 | 3.98E-02 | 4.54E-02 | 5.17E-02 | 5.88E-02 | 6.68E-02 |

| 0.8 | 6.36E-02 | 7.24E-02 | 8.23E-02 | 9.35E-02 | 1.06E-01 |

| 1.0 | 2.15E-02 | 2.45E-02 | 2.78E-02 | 3.15E-02 | 3.56E-02 |

Note: Data for nicotinamide is compiled from various literature sources for illustrative purposes.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a common and reliable technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of 2,6-Dichloro-4-methylnicotinamide in a specific solvent at a controlled temperature.

Materials:

-

2,6-Dichloro-4-methylnicotinamide powder

-

High-purity solvents of choice

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,6-Dichloro-4-methylnicotinamide powder to a series of vials. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Accurately add a known volume of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may vary depending on the compound and solvent.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarify the sample by centrifuging at high speed or filtering through a chemically compatible filter.

-

-

Quantification:

-

Accurately dilute the clarified supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of 2,6-Dichloro-4-methylnicotinamide.

-

Calculate the solubility in units such as mg/mL or moles/L.

-

Diagram of Experimental Workflow for Solubility Determination:

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Stability testing is crucial to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[][4] This information is vital for determining shelf-life, storage conditions, and formulation strategies.[]

Forced Degradation Studies

Forced degradation (stress testing) studies are undertaken to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[5]

Experimental Protocol for Forced Degradation:

Objective: To investigate the intrinsic stability of 2,6-Dichloro-4-methylnicotinamide under various stress conditions.

Materials:

-

2,6-Dichloro-4-methylnicotinamide

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

High-purity water and organic solvents

-

Photostability chamber

-

Oven for thermal stress

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector or mass spectrometer)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2,6-Dichloro-4-methylnicotinamide in a suitable solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a specified time.

-

Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Diagram of Forced Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance under defined storage conditions.

Experimental Protocol:

-

Batch Selection: Use at least three batches of 2,6-Dichloro-4-methylnicotinamide for the stability study.[6]

-

Container Closure System: Package the API in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[4]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Typically 0, 3, and 6 months.[5]

-

-

Tests to be Performed: The testing should cover attributes susceptible to change during storage, such as:

-

Appearance

-

Assay

-

Degradation products/Impurities

-

Moisture content

-

Microbiological attributes (if applicable)

-

Table 3: Example Stability Testing Plan

| Study | Storage Condition | Testing Time Points (Months) |

| Long-Term | 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24, 36 |

| Accelerated | 40°C / 75% RH | 0, 3, 6 |

Factors Influencing Stability

The stability of a chemical compound like 2,6-Dichloro-4-methylnicotinamide is influenced by both intrinsic and extrinsic factors.

Diagram of Factors Affecting Compound Stability:

Caption: Factors Influencing Compound Stability.

Conclusion

This technical guide outlines the necessary experimental protocols and data presentation formats for characterizing the solubility and stability of 2,6-Dichloro-4-methylnicotinamide. While specific data for this compound is not currently available, the methodologies described herein provide a robust framework for researchers and drug development professionals to generate the required data. A thorough understanding and documentation of these properties are essential for the successful advancement of 2,6-Dichloro-4-methylnicotinamide through the development lifecycle.

References

Thermogravimetric Analysis of 2,6-Dichloro-4-methylnicotinamide: A Technical Guide

Disclaimer: To date, specific experimental data from the thermogravimetric analysis of 2,6-Dichloro-4-methylnicotinamide is not extensively available in peer-reviewed literature. The following guide is a technically informed, hypothetical projection based on the analysis of structurally similar compounds, including chlorinated heterocycles and other nicotinamide derivatives. The data and decomposition pathways presented herein are intended to serve as a reference for researchers and should be confirmed by empirical analysis.

Introduction

2,6-Dichloro-4-methylnicotinamide is a substituted pyridine derivative of interest in pharmaceutical and materials science research. Understanding its thermal stability and decomposition profile is critical for determining processing parameters, storage conditions, and predicting its behavior in various thermal environments. Thermogravimetric analysis (TGA) is an essential technique for elucidating these properties by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of a projected thermogravimetric analysis of this compound, including a detailed experimental protocol, hypothetical data, and a plausible decomposition pathway.

Hypothetical Thermal Decomposition Profile

The thermal decomposition of 2,6-Dichloro-4-methylnicotinamide in an inert atmosphere, such as nitrogen, is anticipated to occur in multiple stages. The presence of chlorine atoms, a methyl group, and a carboxamide functional group on the pyridine ring suggests a complex decomposition pathway.

Initial Decomposition (Stage 1): The initial stage of mass loss is likely associated with the cleavage of the C-Cl bonds and the initial fragmentation of the nicotinamide side chain. The loss of chlorine could occur as HCl, a common decomposition product for chlorinated organic compounds.

Intermediate Decomposition (Stage 2): Following the initial fragmentation, the pyridine ring is expected to undergo further decomposition. This stage would likely involve the release of nitrogen-containing species and fragmentation of the carbon backbone.

Final Decomposition and Char Formation (Stage 3): At higher temperatures, the remaining organic fragments would likely decompose, leading to the formation of a stable carbonaceous residue.

Data Presentation

The following table summarizes the hypothetical quantitative data for the thermogravimetric analysis of 2,6-Dichloro-4-methylnicotinamide.

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Plausible Gaseous Products |

| Stage 1 | ~ 220 | ~ 250 | ~ 35 | HCl, CO, NH₃ |

| Stage 2 | ~ 300 | ~ 340 | ~ 40 | HCN, CH₄, Pyridine fragments |

| Stage 3 | > 400 | - | ~ 15 | Small hydrocarbon fragments |

| Residual Mass | > 600 | - | ~ 10 | Carbonaceous residue |

Experimental Protocol

This section outlines a standard experimental protocol for conducting the thermogravimetric analysis of 2,6-Dichloro-4-methylnicotinamide.

Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating.

Sample Preparation:

-

Ensure the 2,6-Dichloro-4-methylnicotinamide sample is pure and dry.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum).

-

Record the exact sample mass.

TGA Instrument Parameters:

-

Atmosphere: High-purity nitrogen (or other inert gas).

-

Gas Flow Rate: 20-50 mL/min to ensure an inert environment and removal of gaseous decomposition products.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for good resolution of thermal events.

-

Temperature Range: Ambient to 800 °C to ensure complete decomposition is observed.

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

Procedure:

-

Place the sample pan containing the weighed sample into the TGA instrument.

-

Purge the furnace with nitrogen for at least 30 minutes to establish an inert atmosphere.

-

Initiate the heating program from ambient temperature to 800 °C at a rate of 10 °C/min.

-

Upon completion of the run, allow the instrument to cool to room temperature.

-

Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine onset temperatures, peak decomposition temperatures, and percentage mass loss for each stage.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of 2,6-Dichloro-4-methylnicotinamide.

Caption: TGA Experimental Workflow for 2,6-Dichloro-4-methylnicotinamide.

Hypothetical Decomposition Pathway

The following diagram outlines a plausible thermal decomposition pathway for 2,6-Dichloro-4-methylnicotinamide under inert conditions.

Caption: Hypothetical Thermal Decomposition Pathway.

Conclusion

While awaiting specific experimental data, this guide provides a foundational understanding of the likely thermal behavior of 2,6-Dichloro-4-methylnicotinamide based on established principles of thermal analysis and the known properties of analogous chemical structures. The proposed multi-stage decomposition, characterized by the initial loss of chlorine and amide functionalities followed by ring fragmentation, offers a solid framework for future empirical studies. Researchers are encouraged to use the provided protocol as a starting point for their own investigations to establish a definitive thermal profile for this compound.

Methodological & Application

Application Note: HPLC-UV Method for the Determination of 2,6-Dichloro-4-methylnicotinamide

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 2,6-Dichloro-4-methylnicotinamide. This method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol details the necessary reagents, instrumentation, and procedures for sample preparation, chromatographic separation, and data analysis.

Introduction

2,6-Dichloro-4-methylnicotinamide (CAS No. 38841-54-2) is a chemical compound with the molecular formula C₇H₆Cl₂N₂O and a molecular weight of 205.04 g/mol .[1][2] Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and pharmaceutical development. This document provides a detailed reverse-phase HPLC-UV method that can be readily implemented.

Experimental

Instrumentation and Consumables

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Data Acquisition and Processing: Chromatography data station software.

-

Analytical Balance: For accurate weighing of standards.

-

Volumetric Glassware: Class A flasks and pipettes.

-

Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample preparation.

-

Vials: Amber glass or polypropylene HPLC vials.

Reagents and Solvents

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Phosphoric Acid (H₃PO₄): Analytical grade.

-

2,6-Dichloro-4-methylnicotinamide: Reference standard of known purity.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | To be determined (est. 254 nm or 265 nm) |

| Run Time | Approximately 15 minutes |

Table 1: Recommended HPLC-UV Chromatographic Conditions.

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Table 2: Gradient Elution Program.

Protocols

Determination of UV Absorbance Maximum

-

Prepare a standard solution of 2,6-Dichloro-4-methylnicotinamide in the mobile phase starting conditions (90:10 Water:Acetonitrile with 0.1% H₃PO₄).

-

If using a PDA detector, acquire a UV spectrum across a range of 200-400 nm during the elution of the analyte peak.

-

The wavelength with the highest absorbance should be selected for quantification. If a variable wavelength UV detector is used, perform a scan of the standard solution using a UV-Vis spectrophotometer to determine the λmax. A wavelength of 254 nm or 265 nm can be used as a starting point for initial trials.

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of 2,6-Dichloro-4-methylnicotinamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% H₃PO₄) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The following is a general procedure for a solid pharmaceutical formulation. The protocol should be optimized and validated for the specific sample matrix.

-

Weighing: Accurately weigh a portion of the homogenized sample powder equivalent to approximately 10 mg of 2,6-Dichloro-4-methylnicotinamide.

-

Dissolution: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 70 mL of methanol or acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.

-

Dilution: Allow the solution to cool to room temperature and dilute to the mark with the same solvent. Mix thoroughly.

-

Centrifugation/Filtration: Centrifuge an aliquot of the solution to separate insoluble excipients. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

-

Final Dilution: Further dilute the filtered solution with the initial mobile phase to bring the concentration within the range of the calibration curve.

Workflow Diagram

Caption: Experimental workflow for HPLC-UV analysis.

Data Analysis

-

Calibration Curve: Plot the peak area of the 2,6-Dichloro-4-methylnicotinamide standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should ideally be ≥ 0.999.

-

Quantification: Use the calibration curve to calculate the concentration of 2,6-Dichloro-4-methylnicotinamide in the prepared sample solutions based on their measured peak areas.

-

System Suitability: Before sample analysis, inject a standard solution multiple times (e.g., n=5) to evaluate system suitability. Key parameters are summarized in Table 3.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Table 3: System Suitability Parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantitative analysis of 2,6-Dichloro-4-methylnicotinamide. The method utilizes standard reverse-phase chromatography principles and can be adapted for various sample matrices with appropriate validation. Adherence to the outlined protocols will ensure accurate and reproducible results for researchers and professionals in the pharmaceutical industry.

References

Application Note: Quantitative Analysis of 2,6-Dichloro-4-methylnicotinamide in Human Plasma and Urine by LC-MS/MS

Introduction

2,6-Dichloro-4-methylnicotinamide is a synthetic derivative of nicotinamide with potential applications in drug development. A robust and sensitive analytical method is crucial for pharmacokinetic and metabolic studies of this compound in biological matrices. This application note describes a detailed protocol for the quantification of 2,6-Dichloro-4-methylnicotinamide in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method presented here is highly selective and sensitive, making it suitable for high-throughput analysis in a research or clinical setting.

Experimental

Materials and Reagents

-

2,6-Dichloro-4-methylnicotinamide reference standard

-

Internal Standard (IS) (e.g., 6-chloronicotinamide or a stable isotope-labeled analog)[1][2]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma and urine (drug-free)

Sample Preparation

A protein precipitation method is employed for the extraction of 2,6-Dichloro-4-methylnicotinamide from plasma and a direct dilution approach for urine.[1][2][3]

Plasma Sample Preparation:

-

Allow plasma samples to thaw on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.[1][2]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[1][2]

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation:

-

Thaw urine samples and centrifuge at 4,000 rpm for 5 minutes to remove particulates.

-

Dilute 50 µL of the urine sample with 450 µL of ultrapure water containing the internal standard.

-

Vortex and transfer to an autosampler vial for analysis.

Workflow for Sample Preparation

Caption: Workflow for the preparation of plasma and urine samples.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 analytical column (e.g., Gemini 3 µm C18, 100 x 4.6 mm).[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.5 mL/min.[5]

-

Injection Volume: 5 µL.

-

Column Temperature: 35°C.[5]

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing a standard solution of 2,6-Dichloro-4-methylnicotinamide and the internal standard. Hypothetical transitions are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,6-Dichloro-4-methylnicotinamide | [To be determined] | [To be determined] | [To be determined] |

| Internal Standard | [To be determined] | [To be determined] | [To be determined] |

Data Analysis

Quantification is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the analyte in the spiked standards.

Results and Discussion

Method Validation

The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to standard bioanalytical method validation guidelines. The following table presents hypothetical but expected performance characteristics of the method.

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (r²) | > 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 10% |

| Inter-day Precision (%CV) | < 15% | < 12% |

| Accuracy (% Bias) | Within ±15% | Within ±10% |

| Recovery | Consistent and reproducible | > 85% |

Metabolic Pathway

Based on the known metabolism of nicotinamide, a hypothetical metabolic pathway for 2,6-Dichloro-4-methylnicotinamide is proposed. Nicotinamide undergoes methylation by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide.[6] It is plausible that 2,6-Dichloro-4-methylnicotinamide could undergo a similar N-methylation.

Hypothetical Metabolic Pathway

Caption: Hypothetical N-methylation of 2,6-Dichloro-4-methylnicotinamide.

This application note provides a comprehensive and detailed LC-MS/MS protocol for the sensitive and selective quantification of 2,6-Dichloro-4-methylnicotinamide in human plasma and urine. The described sample preparation and analytical conditions are based on established methods for similar compounds and are expected to yield excellent performance characteristics suitable for regulated bioanalysis. This method will be a valuable tool for researchers and professionals in drug development for conducting pharmacokinetic and metabolic studies of 2,6-Dichloro-4-methylnicotinamide.

References

- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 4. lcms.cz [lcms.cz]

- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 6. Nicotinamide metabolism reprogramming drives reversible senescence of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,6-Dichloro-4-methylnicotinamide as a Chemical Probe

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific biological applications, quantitative data, or detailed experimental protocols for the direct use of 2,6-Dichloro-4-methylnicotinamide as a chemical probe. It is marketed as a "Protein Degrader Building Block," indicating its intended use as a chemical intermediate for the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

This document, therefore, provides a general framework and hypothetical application notes based on the intended use of such a building block in the field of targeted protein degradation. The protocols and pathways described are illustrative and would require experimental validation for any specific PROTAC synthesized from this starting material.

Introduction to 2,6-Dichloro-4-methylnicotinamide

2,6-Dichloro-4-methylnicotinamide is a substituted nicotinamide derivative. Its chemical structure suggests it is a versatile scaffold for chemical synthesis. In the context of its classification as a "Protein Degrader Building Block," it is likely designed for elaboration into a ligand that can bind to a target protein of interest (a "warhead") or a ligand for an E3 ubiquitin ligase.

Table 1: Chemical Properties of 2,6-Dichloro-4-methylnicotinamide

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O |

| Molecular Weight | 205.04 g/mol |

| CAS Number | 38841-54-2 |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥96% |

Principle of Action as a Building Block for Targeted Protein Degradation

Targeted protein degradation is a powerful strategy in drug discovery that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest. PROTACs are heterobifunctional molecules at the heart of this technology. They consist of three key components:

-

A warhead: Binds to the target protein of interest (POI).

-

An E3 ligase ligand: Recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

-

A linker: Connects the warhead and the E3 ligase ligand.

2,6-Dichloro-4-methylnicotinamide would serve as a starting material or intermediate in the synthesis of either the warhead or the E3 ligase ligand. The dichloro-substituted pyridine ring offers reactive sites for chemical modification and coupling to a linker and the other functional end of a PROTAC.

Figure 1: Conceptual workflow of utilizing 2,6-Dichloro-4-methylnicotinamide as a building block for a PROTAC, leading to targeted protein degradation.

Hypothetical Application: Development of a Kinase-Targeting PROTAC

For illustrative purposes, we will outline the hypothetical development and application of a PROTAC derived from 2,6-Dichloro-4-methylnicotinamide targeting a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.

Synthesis of a Kinase X-Targeting PROTAC (PROTAC-KX)

A synthetic chemistry campaign would be required to modify 2,6-Dichloro-4-methylnicotinamide into a warhead that binds to Kinase X. This would be followed by conjugation to a linker and a known E3 ligase ligand (e.g., a pomalidomide derivative for CRBN recruitment).

Figure 2: A generalized synthetic workflow for creating a PROTAC from a building block.

Data Presentation: Characterization of PROTAC-KX

Once synthesized, PROTAC-KX would be characterized through a series of biochemical and cell-based assays. The data would be presented in tables for clarity.

Table 2: Hypothetical Biochemical and Cellular Activity of PROTAC-KX

| Assay | Parameter | Value |

| Biochemical Binding | Binding Affinity to Kinase X (Kd) | 50 nM |

| Binding Affinity to CRBN (Kd) | 200 nM | |

| Cellular Degradation | DC₅₀ for Kinase X (in Cancer Cell Line A) | 25 nM |

| Dₘₐₓ for Kinase X (in Cancer Cell Line A) | >95% | |

| Cellular Potency | IC₅₀ for Cell Viability (in Cancer Cell Line A) | 100 nM |

| Selectivity | DC₅₀ for Kinase Y (related kinase) | >10 µM |

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are generalized protocols that would be adapted to study a novel PROTAC like the hypothetical PROTAC-KX.

Protocol 1: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

-

Cancer Cell Line A (expressing Kinase X)

-

Cell culture medium and supplements

-

PROTAC-KX stock solution (e.g., 10 mM in DMSO)

-